Dabigatran Impureté 9

Vue d'ensemble

Description

Dabigatran Impurity 9 is a byproduct formed during the synthesis of Dabigatran etexilate mesylate, an anticoagulant drug. Dabigatran etexilate mesylate is a prodrug that is converted into Dabigatran, a direct thrombin inhibitor, after oral administration. This impurity is one of several that can arise during the manufacturing process and must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .

Applications De Recherche Scientifique

Dabigatran Impurity 9 has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of Dabigatran etexilate mesylate.

Biology: It is studied to understand its potential biological effects and interactions with other compounds.

Medicine: It is monitored in pharmaceutical formulations to ensure patient safety and drug efficacy.

Industry: It is used in the development and optimization of manufacturing processes for Dabigatran etexilate mesylate

Mécanisme D'action

Target of Action

Dabigatran Impurity 9, also known as Dabigatran Etexilate, is a direct, competitive, and reversible inhibitor of thrombin . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis .

Mode of Action

Dabigatran Impurity 9 is an oral prodrug that is hydrolyzed to its active form, dabigatran . It directly inhibits the conversion by thrombin of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation .

Biochemical Pathways

Dabigatran Impurity 9 affects the coagulation pathway by directly inhibiting thrombin, a key enzyme in the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This results in an anticoagulant effect, reducing the risk of blood clot formation .

Pharmacokinetics

Dabigatran Impurity 9 has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran Impurity 9’s action is the prevention of blood clot formation . It is used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation . It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed .

Action Environment

The action of Dabigatran Impurity 9 can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Additionally, patient-specific factors such as age, renal function, and body weight can also influence its pharmacokinetics . .

Analyse Biochimique

Biochemical Properties

Dabigatran Impurity 9, similar to Dabigatran, may interact with various enzymes, proteins, and other biomolecules. Dabigatran acts as a direct and reversible thrombin inhibitor Therefore, it’s plausible that Dabigatran Impurity 9 might also interact with thrombin or other proteins involved in the coagulation cascade

Cellular Effects

The cellular effects of Dabigatran Impurity 9 are not well-documented. Given its relation to Dabigatran, it may influence cell function by affecting coagulation pathways. Dabigatran has been shown to prevent the formation of blood clots, which could influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Dabigatran, the related compound, functions as a direct and reversible inhibitor of thrombin, preventing the activation of coagulation factors It’s possible that Dabigatran Impurity 9 might have a similar mechanism of action, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dabigatran, the related compound, has been shown to have a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring

Dosage Effects in Animal Models

Studies on Dabigatran have shown that it has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring

Metabolic Pathways

Dabigatran, the related compound, is not metabolized by cytochrome P450 isoenzymes and has a low potential for drug–drug interactions

Transport and Distribution

Dabigatran, the related compound, is rapidly absorbed and converted to its active form after oral administration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran etexilate mesylate involves multiple steps, including the formation of key intermediates and the final product. One of the critical intermediates is amidine, which is prepared using a Pinner reaction. This intermediate undergoes nucleophilic substitution with n-hexyl-4-nitrophenyl carbonate to form the Dabigatran base. The base is then converted to its mesylate salt using methane sulfonic acid .

Industrial Production Methods: In industrial settings, the synthesis of Dabigatran etexilate mesylate is optimized to minimize the formation of impurities, including Dabigatran Impurity 9. This involves careful control of reaction conditions, such as temperature, pH, and the use of specific reagents. The process is designed to achieve high yields and purity of the final product while ensuring that impurities remain within acceptable limits .

Analyse Des Réactions Chimiques

Types of Reactions: Dabigatran Impurity 9 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Comparaison Avec Des Composés Similaires

- Dabigatran Impurity A

- Dabigatran Impurity B

- Dabigatran Impurity C

Comparison: Dabigatran Impurity 9 is unique in its chemical structure and formation pathway compared to other impurities. While other impurities may arise from different synthetic steps or reaction conditions, Dabigatran Impurity 9 is specifically associated with the nucleophilic substitution reaction involving n-hexyl-4-nitrophenyl carbonate. This uniqueness highlights the importance of targeted analytical methods to detect and quantify this impurity in pharmaceutical formulations .

Propriétés

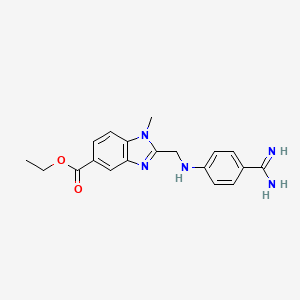

IUPAC Name |

ethyl 2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-3-26-19(25)13-6-9-16-15(10-13)23-17(24(16)2)11-22-14-7-4-12(5-8-14)18(20)21/h4-10,22H,3,11H2,1-2H3,(H3,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAZZPSWYIRKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301111035 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408238-41-4 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408238-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6ZP7QW26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)